Oxazole-2-carboxylic acid

Physicochemical profiling Medicinal chemistry Regioisomer differentiation

Medicinal chemistry programs targeting JNK, BTK, or IRAK4 kinases require the regiospecific 2-carboxy isomer-substituting the 4- or 5-isomer abolishes target engagement (e.g., EcMetAP assays). Oxazole-2-carboxylic acid (CAS 672948-03-7) is the non-substitutable building block for constructing oxazole-2-carboxamide inhibitors. • Patent-validated for JNK/BTK inhibitors & anti-HBV candidates; enables rapid SAR via amide coupling. • Scalable 80% yield synthesis supports multi-gram to kilogram supply. • ≥95% purity, white solid, m.p. 254-256°C ensures reliable bulk storage.

Molecular Formula C4H3NO3
Molecular Weight 113.07 g/mol
CAS No. 672948-03-7
Cat. No. B048676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-2-carboxylic acid
CAS672948-03-7
Synonyms1,3-Oxazole-2-carboxylic Acid
Molecular FormulaC4H3NO3
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C(=O)O
InChIInChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
InChIKeyCQHYICHMGNSGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole-2-carboxylic Acid: Regiospecific Building Block for Kinase Inhibitors


Oxazole-2-carboxylic acid (CAS 672948-03-7) is a five-membered heterocyclic aromatic carboxylic acid with the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol . The compound features a carboxylic acid group at the 2-position of the 1,3-oxazole ring, conferring distinct electronic properties and reactivity compared to its 4- and 5-substituted regioisomers . Its rigid, planar aromatic scaffold enables hydrogen bonding and π-π stacking interactions with biological targets, making it a privileged building block in medicinal chemistry for the synthesis of kinase inhibitors—including JNK, BTK, and IRAK4 inhibitors—as well as anti-hepatitis B virus drug candidates . Commercially available at purities ≥95% from multiple global suppliers, this compound serves as a versatile intermediate for amide coupling reactions, enabling rapid construction of compound libraries for structure-activity relationship (SAR) studies .

Why Oxazole-2-carboxylic Acid Cannot Be Replaced by Its Regioisomers


The three oxazole monocarboxylic acid regioisomers (2-, 4-, and 5-carboxy) are not interchangeable building blocks. Their electronic structures differ fundamentally, with the electron density on the oxazole ring carbons following the order 4 > 5 > 2, as confirmed by ¹H NMR chemical shifts and experimentally determined pKa values . This electronic disparity translates directly into divergent reactivity in lithiation and cross-coupling reactions, distinct hydrogen-bonding capacities, and critically, regiospecific biological activity profiles . Notably, in E. coli methionine aminopeptidase (EcMetAP) inhibition assays, 2-aryloxazol-4-ylcarboxylic acids were potent and selective inhibitors of the Co(II) metalloform, while 5-aryloxazol-2-ylcarboxylic acid regioisomers were completely inactive against all EcMetAP forms . Such regiospecificity means that substituting the 2-carboxy isomer with the 4- or 5-isomer in a lead compound can abolish target engagement entirely, risking costly project delays in medicinal chemistry campaigns.

Quantitative Differentiation Evidence


Intermediate Acidity Between Oxazole Regioisomers

The predicted pKa value of oxazole-2-carboxylic acid (pKa = 2.56 ± 0.10) is substantially lower than that of oxazole-4-carboxylic acid (pKa = 3.39 ± 0.10) and slightly higher than that of oxazole-5-carboxylic acid (pKa = 2.39 ± 0.10) . The difference of approximately 0.83 pKa units between the 2- and 4-isomers corresponds to a nearly 7-fold difference in acid dissociation constant (Ka), which significantly influences ionization state at physiological pH, solubility, salt formation propensity, and membrane permeability . These physicochemical differences are rooted in the electron distribution order 4 > 5 > 2 established by ¹H NMR spectroscopy, making the 2-position uniquely electron-deficient among the three oxazole carbon atoms .

Physicochemical profiling Medicinal chemistry Regioisomer differentiation pKa Oxazole carboxylic acids

Highest Thermal Stability Among Oxazole Regioisomers

Oxazole-2-carboxylic acid displays a significantly higher melting point (254-256 °C, with decomposition) compared to oxazole-4-carboxylic acid (141-144 °C) and oxazole-5-carboxylic acid (195-197 °C) . The MP difference between the 2- and 4-isomers exceeds 110 °C, reflecting fundamentally different crystal packing arrangements, intermolecular hydrogen-bonding networks, and lattice energies . This thermal stability advantage is particularly relevant for applications requiring elevated-temperature reaction conditions, hot-melt extrusion formulation, or long-term storage stability in compound management libraries.

Thermal stability Solid-state properties Formulation development Regioisomer comparison Melting point

Regiospecific EcMetAP Inhibition by Oxazole Carboxylates

In a direct head-to-head comparison by Huguet et al. (2012), 2-aryloxazol-4-ylcarboxylic acids demonstrated potent and selective inhibition of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP) with IC50 values in the micromolar range, whereas 5-aryloxazol-2-ylcarboxylic acid regioisomers were shown to be completely inefficient against all metalloforms (Fe(II), Co(II), and Mn(II)) of EcMetAP . This stark functional divergence—from micromolar potency to complete inactivity—demonstrates that the carboxylic acid position on the oxazole ring is not merely a synthetic handle but a determinant of target engagement . Furthermore, oxazole-based hydroxamic acids in the same study achieved IC50 values between 1 and 2 μM against the Mn(II) and Fe(II) forms, highlighting the scaffold's tunable selectivity across metalloforms .

Methionine aminopeptidase Regiospecific inhibition Antibacterial Metalloform selectivity Oxazole SAR

Scalable Synthesis Under Mild Conditions

A recent Chinese patent application (CN202511030097) discloses a method for synthesizing oxazole-2-carboxylic acid that achieves approximately 80% yield under conditions that do not require strict anhydrous/anaerobic control . This contrasts sharply with prior art methods: (1) direct metallation-carboxylation of oxazole using strong bases, which demands rigorously anhydrous/anaerobic conditions and generates large quantities of inorganic salt byproducts requiring tedious workup; and (2) oxidation of oxazole-2-carboxaldehyde using KMnO4, which is limited by the high cost and poor commercial availability of the starting aldehyde, rendering industrial scale-up impractical . The novel method employs oxazole, AlCl3, KI, and a nickel-based auxiliary catalyst under CO2 pressure (0.4-0.6 MPa) at 140-150 °C, using commodity reagents and straightforward filtration/crystallization workup, making it suitable for kilogram-scale production .

Process chemistry Synthetic methodology Kilogram-scale synthesis Green chemistry Oxazole carboxylation

Antiproliferative Activity: Superior Selectivity Over ABT751

Zhang et al. (2021) synthesized a series of 5-phenyloxazole-2-carboxylic acid derivatives and identified compound 9 (N,5-diphenyloxazole-2-carboxamide) as the most potent analog, exhibiting IC50 values of 0.78 μM (Hela), 1.08 μM (A549), and 1.27 μM (HepG2) . These values represent improved cytotoxicity compared to the clinical tubulin polymerization inhibitor ABT751, which shows IC50 values of 0.6-2.6 μM in neuroblastoma and 0.7-4.6 μM in other solid tumor cell lines . Critically, compound 9 demonstrated superior selectivity for human cancer cells over normal cells compared to both ABT751 and colchicine, addressing a key limitation of current tubulin-targeting agents . The compound inhibited tubulin polymerization and induced G2/M cell cycle arrest by binding to the colchicine site, validating the oxazole-2-carboxamide scaffold as a viable ABT751-mimetic with enhanced therapeutic window .

Tubulin polymerization inhibitors Anticancer agents Cytotoxicity Cancer selectivity Oxazole-2-carboxamides

Precursor for α4β2 Nicotinic Agonists in Alzheimer's

Oxazole-2-carboxylic acid serves as the key reagent for preparing 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, a highly selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype . This specific receptor subtype is a validated therapeutic target for cognitive disorders including Alzheimer's disease, with α4β2-selective agonists offering potential advantages over non-selective nicotinic agents in terms of reduced off-target cardiovascular and gastrointestinal side effects . The use of the 2-carboxy regioisomer as the synthetic entry point is structurally required for constructing the furoyl-diazabicyclooctane pharmacophore; the 4- and 5-carboxy regioisomers would yield constitutionally different products with altered geometry incompatible with the α4β2 binding pocket . This application is not shared by the other oxazole monocarboxylic acid regioisomers, representing a unique procurement-relevant differentiation point.

Nicotinic acetylcholine receptor α4β2 agonist Alzheimer's disease Cognitive disorders Neuroscience drug discovery

Oxazole-2-carboxylic Acid: Procurement and Applications


Kinase Inhibitor Lead Optimization

For medicinal chemistry programs targeting JNK, BTK, or IRAK4 kinases, oxazole-2-carboxylic acid is the regiospecifically required building block for constructing oxazole-2-carboxamide inhibitors. The patent literature explicitly identifies oxazole-2-carboxylic acid derivatives as key intermediates for JNK inhibitors, BTK inhibitors, and anti-HBV drug candidates, capitalizing on the scaffold's rigid planar geometry for hydrogen bonding and π-π stacking with kinase active sites . Procurement of the 2-isomer (rather than the 4- or 5-isomer) is critical because the carboxylic acid position determines the vector of amide bond extension into the kinase binding pocket. The 80% yield synthesis method also provides a reliable supply chain for multi-gram to kilogram quantities needed during lead optimization and preclinical candidate selection.

α4β2-Selective Agonists for Alzheimer's Disease

Programs developing subtype-selective nicotinic acetylcholine receptor modulators for cognitive disorders have a regiospecific requirement for oxazole-2-carboxylic acid. It serves as the essential reagent for constructing 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, a highly selective α4β2 nAChR agonist . The 4- and 5-carboxy isomers cannot geometrically recapitulate the furoyl-diazabicyclooctane pharmacophore, making oxazole-2-carboxylic acid a non-substitutable procurement item. This application leverages the unique synthetic utility arising from the 2-position carboxylic acid attachment, which is not shared by any other oxazole regioisomer .

Tubulin Polymerization Inhibitors with Enhanced Selectivity

For oncology programs seeking next-generation tubulin polymerization inhibitors with improved therapeutic windows, 5-phenyloxazole-2-carboxylic acid derivatives offer a validated starting point. Compound 9 achieved IC50 values of 0.78-1.27 μM across three cancer cell lines with cancer-over-normal cell selectivity superior to both ABT751 and colchicine . The oxazole-2-carboxamide scaffold mimics ABT751 while providing opportunities for further diversification at the N-phenyl and 5-phenyl positions to optimize potency, selectivity, and pharmacokinetic properties. Procurement of oxazole-2-carboxylic acid as the core building block enables rapid SAR exploration through parallel amide coupling with diverse amine libraries .

Scalable Synthesis for Large-Scale Supply

For CROs, CDMOs, or pharmaceutical development teams requiring reliable multi-kilogram supply, the CN202511030097 patent method provides a scalable, industrially practical synthetic route for oxazole-2-carboxylic acid . The method uses commodity reagents (oxazole, AlCl3, KI, nickel catalyst, CO2), avoids strict anhydrous/anaerobic requirements, employs simple filtration and crystallization workup, and achieves ~80% yield . This contrasts favorably with prior methods that either required expensive starting materials (oxazole-2-carboxaldehyde) or generated excessive inorganic salt waste (direct metallation-carboxylation). The higher melting point (254-256 °C) of oxazole-2-carboxylic acid compared to the 4-isomer (141-144 °C) also facilitates purification by recrystallization and ensures better storage stability in bulk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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